

## The Discovery and Development of (+)-JNJ-37654032: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers and Drug Development Professionals

#### **Abstract**

(+)-JNJ-37654032 is a potent, orally bioavailable, nonsteroidal selective androgen receptor modulator (SARM) that emerged from Johnson & Johnson's research program aimed at identifying tissue-selective anabolic agents. As the lead compound of a novel benzimidazole series, it demonstrated a promising preclinical profile with significant muscle-anabolic activity and prostate-sparing characteristics. First disclosed in the scientific literature in 2008, (+)-JNJ-37654032 showed efficacy in animal models of muscle wasting.[1][2] Despite its promising preclinical data, the compound did not advance into human clinical trials. This technical guide provides a comprehensive overview of the discovery and development history of (+)-JNJ-37654032, detailing its mechanism of action, key experimental data, and the methodologies employed in its evaluation.

# Introduction: The Quest for Tissue-Selective Androgens

Androgens are crucial for the development and maintenance of muscle mass and bone density. However, the therapeutic use of steroidal androgens is often limited by their undesirable androgenic side effects, such as effects on the prostate, skin, and hair follicles. This has driven the search for nonsteroidal SARMs that can dissociate the anabolic and androgenic effects of androgen receptor (AR) activation. The goal is to develop compounds that selectively promote



the beneficial effects of androgens in muscle and bone while minimizing adverse effects on reproductive tissues. **(+)-JNJ-37654032** was identified within a drug discovery program focused on this objective.

## **Discovery and Lead Optimization**

**(+)-JNJ-37654032** belongs to a novel class of benzimidazole-based SARMs.[1][2] The lead optimization process focused on modifying substituents on the benzimidazole core to enhance potency, selectivity, and pharmacokinetic properties.

### **Chemical Synthesis**

The synthesis of 2-substituted benzimidazoles generally involves the condensation of an ophenylenediamine with a carboxylic acid or its derivative. For **(+)-JNJ-37654032**, 2-(5,6-dichloro-1H-benzimidazol-2-yl)-1,1,1-trifluorobut-3-en-2-ol, a key step would involve the reaction of 4,5-dichloro-1,2-phenylenediamine with a suitable trifluoromethyl-containing butenone precursor.

General Synthetic Workflow:



Click to download full resolution via product page

Caption: General synthetic scheme for benzimidazole-based SARMs.

## Structure-Activity Relationship (SAR)



The research leading to **(+)-JNJ-37654032** likely involved systematic modifications of the benzimidazole scaffold to optimize its activity profile. Key aspects of the SAR for this class of compounds would have included:

- Benzimidazole Core: The dichlorinated benzimidazole core is crucial for high-affinity binding to the androgen receptor.
- Substituents at the 2-position: The nature of the substituent at this position determines the
  agonist versus antagonist activity and tissue selectivity. The trifluoromethyl and butenol
  groups in (+)-JNJ-37654032 are critical for its specific SARM properties.

## Mechanism of Action: Modulating the Androgen Receptor

(+)-JNJ-37654032 exerts its effects by binding to the androgen receptor, a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor. Upon binding, the receptor-ligand complex translocates to the nucleus and binds to androgen response elements (AREs) on DNA, thereby modulating the transcription of target genes. The tissue selectivity of SARMs like (+)-JNJ-37654032 is believed to arise from their ability to induce a unique conformational change in the AR, leading to differential recruitment of coregulatory proteins in various tissues.

Androgen Receptor Signaling Pathway:





Click to download full resolution via product page

Caption: Simplified androgen receptor signaling pathway.

## **Preclinical Development**



The preclinical evaluation of **(+)-JNJ-37654032** involved a series of in vitro and in vivo studies to characterize its pharmacological profile.

### **In Vitro Studies**

In vitro assays were crucial for determining the binding affinity and functional activity of **(+)**-JNJ-37654032 at the androgen receptor.

**Experimental Protocols:** 

- · Androgen Receptor Binding Assay:
  - Objective: To determine the binding affinity of the compound for the androgen receptor.
  - Method: A competitive radioligand binding assay would have been used, likely with a radiolabeled androgen such as [³H]-mibolerone, and AR sourced from rat prostate cytosol or a recombinant source. The concentration of (+)-JNJ-37654032 required to displace 50% of the radioligand (IC50) would be determined and converted to a binding affinity constant (Ki).
- Cell-Based Functional Assays:
  - Objective: To assess the agonist or antagonist activity of the compound in a cellular context.
  - Method: A common method involves transiently transfecting a suitable cell line (e.g., CV-1) with an AR expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. Cells are then treated with varying concentrations of (+)-JNJ-37654032, alone (for agonist activity) or in the presence of a known androgen like dihydrotestosterone (DHT) (for antagonist activity). The resulting reporter gene expression is quantified to determine the EC<sub>50</sub> (for agonists) or IC<sub>50</sub> (for antagonists).

Quantitative Data Summary (In Vitro):



| Assay Type                    | Parameter                   | Value                       |
|-------------------------------|-----------------------------|-----------------------------|
| AR Binding Assay              | Ki                          | Data not publicly available |
| Cell-Based Functional Assay   | Agonist/Antagonist Profile  | Mixed                       |
| EC <sub>50</sub> (Agonist)    | Data not publicly available |                             |
| IC <sub>50</sub> (Antagonist) | Data not publicly available | _                           |

#### In Vivo Studies

The in vivo efficacy and tissue selectivity of **(+)-JNJ-37654032** were primarily evaluated in orchidectomized (castrated) rat models, which are standard for assessing the anabolic and androgenic effects of SARMs.

#### Experimental Protocols:

- Orchidectomized Rat Model:
  - Objective: To evaluate the anabolic effects on muscle and androgenic effects on the prostate.
  - Animals: Adult male Sprague-Dawley rats.
  - Procedure: Rats are surgically castrated (orchidectomized) to deplete endogenous androgens. After a recovery period, animals are treated orally with (+)-JNJ-37654032 at various doses for a specified duration (e.g., 14 days). A control group receives vehicle, and a positive control group may receive testosterone propionate.
  - Endpoints: At the end of the study, the weights of the levator ani muscle (an indicator of anabolic activity) and the ventral prostate (an indicator of androgenic activity) are measured.

Quantitative Data Summary (In Vivo):



| Parameter                                                       | Dose          | Result                  | Reference |
|-----------------------------------------------------------------|---------------|-------------------------|-----------|
| Levator Ani Muscle<br>Growth (ED50)                             | 0.8 mg/kg     | 50% of maximal response | [1]       |
| Maximal Levator Ani<br>Muscle Growth                            | 3 mg/kg       | Maximal stimulation     | [1]       |
| Ventral Prostate<br>Growth                                      | 3 mg/kg       | 21% of full size        | [1]       |
| Prostate Weight Reduction (in intact rats)                      | 3 mg/kg       | 47% reduction           | [1]       |
| Lean Body Mass<br>Restoration (in aged<br>orchidectomized rats) | Not specified | ~20% restoration        | [1]       |

#### Experimental Workflow for In Vivo Evaluation:



Click to download full resolution via product page



Caption: Workflow for in vivo assessment of SARM activity.

### **Development Status and Conclusion**

(+)-JNJ-37654032 demonstrated a promising preclinical profile as a potent and selective androgen receptor modulator with clear anabolic effects on muscle and a significant sparing of the prostate.[1] However, the compound's development was discontinued, and it did not advance to human clinical trials. The reasons for its discontinuation are not publicly available but could be related to a variety of factors, including its pharmacokinetic profile, off-target effects, or a strategic decision by the developing company.

Despite not reaching the market, the discovery and characterization of **(+)-JNJ-37654032** and the broader class of benzimidazole SARMs have contributed valuable knowledge to the field of androgen receptor modulation. The data generated from these studies continue to inform the design and development of next-generation SARMs with improved efficacy and safety profiles for the treatment of muscle wasting diseases, osteoporosis, and other androgen-deficient conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. JNJ-37654032 Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [The Discovery and Development of (+)-JNJ-37654032: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673014#jnj-37654032-discovery-and-development-history]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com